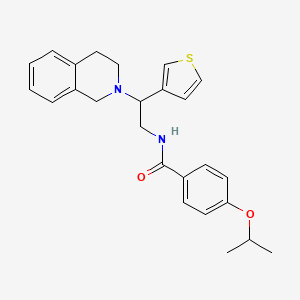

![molecular formula C15H19NO3 B2885555 1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1706431-48-2](/img/structure/B2885555.png)

1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki–Miyaura coupling or reactions involving boronic acids . These methods involve the formation of carbon-carbon bonds and are widely used in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, phenylacetic acid, a related compound, is a white solid with a disagreeable odor .Scientific Research Applications

Structural Analysis and Conformation

Research on cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid by Reisner et al. (1983) provides insights into the structure and conformation of cyclobutane derivatives using X-ray diffraction methods. This foundational work highlights the importance of understanding the structural properties of cyclobutane rings and their derivatives, which can extend to the study of compounds like "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" (Reisner et al., 1983).

Synthesis and Polymerization

Drujon et al. (1993) discuss the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, derived from 1,1-cyclobutanedicarhoxylic acid. This research is relevant for understanding how cyclobutane-based carboxylates, akin to "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid," can be polymerized under various conditions to produce materials with notable optical clarity and thermal stability (Drujon et al., 1993).

Chemical Transformations and Applications

The work of Belluŝ et al. (1973) on [4+2]‐Cycloadditionen of 1,2‐Dicyanocyclobuten and its thermal ring opening to 2,3‐Dicyanobutadien‐1,3 provides an example of the versatility in chemical reactions involving cyclobutene derivatives. Such studies are crucial for developing synthetic strategies that could be applicable to structurally similar compounds, including "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" for various applications (Belluŝ et al., 1973).

Photodimerization and Coordination Polymers

Kole, Tan, and Vittal (2012) explore the photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids, which sheds light on the potential for using cyclobutane and related compounds in creating new materials through photodimerization and coordination chemistry. Such research could be extrapolated to understand how "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" might react under similar conditions to form novel structures and materials (Kole, Tan, & Vittal, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[4-(2-methylpropanoylamino)phenyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13(17)16-12-6-4-11(5-7-12)15(14(18)19)8-3-9-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJXLRLSVPYSEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)

![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)

![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)